(3-Mercaptophenyl)trimethylammonium iodide dimethylcarbamate (ester)
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Overview
Description
(3-Mercaptophenyl)trimethylammonium iodide dimethylcarbamate (ester) is a chemical compound known for its unique structure and properties It is an ester derivative of dimethylcarbamate and contains a mercaptophenyl group, a trimethylammonium group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Mercaptophenyl)trimethylammonium iodide dimethylcarbamate (ester) typically involves the following steps:
Formation of the Mercaptophenyl Intermediate: The starting material, 3-mercaptophenol, is reacted with trimethylamine to form (3-mercaptophenyl)trimethylammonium iodide.
Esterification: The intermediate is then subjected to esterification with dimethylcarbamate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Mercaptophenyl)trimethylammonium iodide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
(3-Mercaptophenyl)trimethylammonium iodide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Mercaptophenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Neostigmine iodide: A carbamate ester with similar pharmacological properties.
(Ferrocenylmethyl)trimethylammonium iodide: Another ammonium iodide compound with distinct structural features.
Uniqueness
(3-Mercaptophenyl)trimethylammonium iodide dimethylcarbamate (ester) is unique due to its combination of a mercaptophenyl group and a trimethylammonium group, which imparts specific chemical and biological properties
Properties
CAS No. |
66968-02-3 |
---|---|
Molecular Formula |
C12H19IN2OS |
Molecular Weight |
366.26 g/mol |
IUPAC Name |
[3-(dimethylcarbamoylsulfanyl)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19N2OS.HI/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZUCNHOQXODWBGS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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